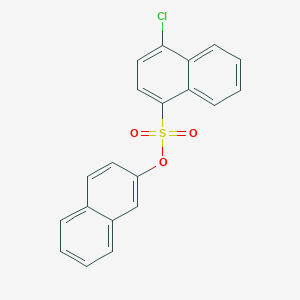

naphthalen-2-yl 4-chloronaphthalene-1-sulfonate

Description

Properties

IUPAC Name |

naphthalen-2-yl 4-chloronaphthalene-1-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClO3S/c21-19-11-12-20(18-8-4-3-7-17(18)19)25(22,23)24-16-10-9-14-5-1-2-6-15(14)13-16/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSDKGHREZMKIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=CC=C(C4=CC=CC=C43)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Naphthalen 2 Yl 4 Chloronaphthalene 1 Sulfonate and Analogues

Conventional Esterification Techniques for Sulfonate Ester Formation

Traditional methods for the synthesis of sulfonate esters, including naphthalen-2-yl 4-chloronaphthalene-1-sulfonate, have predominantly relied on established esterification protocols. These techniques are well-documented and widely employed in organic synthesis.

The most common and direct method for the preparation of naphthalen-2-yl 4-chloronaphthalene-1-sulfonate is the reaction between 4-chloronaphthalene-1-sulfonyl chloride and naphthalen-2-ol. This reaction is a specific example of a broader class of reactions for the formation of aryl sulfonates from the corresponding sulfonyl chlorides and phenols.

The general reaction mechanism involves the nucleophilic attack of the hydroxyl group of the naphthol on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride as a leaving group. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct.

General Reaction Scheme:

Ar-SO2Cl + Ar'-OH → Ar-SO2O-Ar' + HCl

For the synthesis of the target compound, the specific reactants are:

| Reactant | Chemical Name | Role |

| 1 | 4-Chloronaphthalene-1-sulfonyl chloride | Electrophile |

| 2 | Naphthalen-2-ol | Nucleophile |

The reaction is typically performed in an inert solvent, such as dichloromethane (B109758) or diethyl ether, and a variety of bases can be employed, with pyridine (B92270) or triethylamine (B128534) being common choices.

The efficiency of the synthesis of naphthalen-2-yl 4-chloronaphthalene-1-sulfonate via the sulfonyl chloride and naphthol route can be significantly influenced by the reaction conditions. Optimization of these parameters is crucial for maximizing the yield and purity of the final product.

Key Parameters for Optimization:

Solvent: The choice of solvent can affect the solubility of the reactants and the rate of the reaction. Aprotic solvents are generally preferred to avoid solvolysis of the sulfonyl chloride.

Base: The strength and stoichiometry of the base are important. A slight excess of a non-nucleophilic base is often used to ensure complete neutralization of the HCl produced.

Temperature: The reaction is often carried out at room temperature or with gentle heating. Higher temperatures can sometimes lead to side reactions and decomposition of the product.

Catalyst: While not always necessary, certain catalysts can be employed to accelerate the reaction. For instance, 4-dimethylaminopyridine (B28879) (DMAP) is a highly effective acylation catalyst that can be used in small amounts to increase the reaction rate.

Recent research has also focused on developing more environmentally friendly catalytic systems. For instance, the use of solid-supported catalysts or phase-transfer catalysts can simplify the work-up procedure and allow for the recycling of the catalyst.

Illustrative Reaction Conditions:

| Parameter | Condition |

| Reactants | 4-Chloronaphthalene-1-sulfonyl chloride, Naphthalen-2-ol |

| Solvent | Dichloromethane |

| Base | Pyridine (1.2 equivalents) |

| Temperature | 25 °C |

| Reaction Time | 4-6 hours |

Modern and Sustainable Synthetic Approaches

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methods in organic chemistry. This has led to the exploration of novel approaches for the synthesis of sulfonate esters that avoid the use of hazardous reagents and minimize waste generation.

Visible-light photoredox catalysis has emerged as a powerful tool for the construction of a wide range of chemical bonds under mild reaction conditions. This approach has been successfully applied to the synthesis of sulfonic esters. In a typical visible-light-mediated synthesis, a photocatalyst absorbs light and initiates a single-electron transfer process, leading to the formation of reactive radical intermediates.

For the synthesis of sulfonate esters, this methodology can involve the reaction of sulfonyl chlorides with alcohols or phenols in the presence of a suitable photocatalyst and a light source. This method offers several advantages over traditional techniques, including the use of a renewable energy source and the ability to perform reactions at ambient temperature.

Electrochemical synthesis represents another green and sustainable approach to the formation of sulfonate esters. Electrosynthesis utilizes electrical current to drive chemical reactions, often eliminating the need for stoichiometric chemical oxidants or reductants.

The electrochemical synthesis of sulfonate esters can be achieved through the anodic oxidation of a mixture of a sulfonic acid or its salt and an alcohol or phenol (B47542). This process generates a sulfonate radical which then couples with the alcohol or phenol to form the desired ester. This method is attractive due to its high atom economy and the potential for scalability.

A more recent and innovative approach to the synthesis of sulfonate esters involves the use of carbene insertion reactions. Carbenes are highly reactive intermediates that can insert into a variety of chemical bonds, including the O-H bond of sulfonic acids.

This method typically involves the in-situ generation of a carbene from a diazo compound in the presence of a transition-metal catalyst, such as a rhodium(II) complex. The carbene then readily inserts into the O-H bond of a sulfonic acid to form the corresponding sulfonate ester. While this method is still under development, it offers a novel and potentially very efficient route to sulfonate esters with a high degree of functional group tolerance. The direct insertion of a carbene derived from a suitable precursor into 4-chloronaphthalene-1-sulfonic acid in the presence of naphthalen-2-ol would be a theoretical application of this methodology for the target compound.

Nucleophilic Substitution Reactions in the Synthesis of Naphthalene (B1677914) Derivatives

Nucleophilic aromatic substitution (SNAr) is a key class of reactions for the functionalization of aromatic rings, including naphthalene systems. Unlike benzene (B151609), the fused rings of naphthalene can influence the reactivity and regioselectivity of these reactions. The success of a nucleophilic aromatic substitution on a naphthalene ring is highly dependent on the electronic properties of the substituents already present.

A notable example involves the substitution of a methoxy (B1213986) group on a naphthalene ring. Research has demonstrated that the methoxy group of 1-methoxy-2-(diphenylphosphinyl)-naphthalene can be readily displaced by various carbon, nitrogen, and oxygen-based nucleophiles, such as Grignard reagents, amides, and alkoxides. elsevierpure.com This transformation provides a convenient pathway to a range of diphenyl(1-substituted-2-naphthyl)phosphines. elsevierpure.com The presence of an electron-withdrawing group, in this case, the diphenylphosphinyl group, is crucial for activating the naphthalene system towards nucleophilic attack, thereby facilitating the displacement of the leaving group (methoxy).

Conversely, the presence of electron-donating groups on the aryl halide substrate is generally unfavorable for nucleophilic attack. thieme-connect.com For the synthesis of naphthalen-2-yl 4-chloronaphthalene-1-sulfonate, the key bond formation is the ester link between the sulfonyl group and the naphthol oxygen. This is typically achieved via a nucleophilic attack of the naphthoxide ion on the sulfur atom of a sulfonyl chloride, which is a highly effective electrophile.

Table 1: Examples of Nucleophilic Substitution on Naphthalene Derivatives

| Reactant | Nucleophile | Product | Reference |

| 1-methoxy-2-(diphenylphosphinyl)-naphthalene | Grignard Reagents (C-nucleophiles) | 1-Alkyl/Aryl-2-(diphenylphosphinyl)-naphthalene | elsevierpure.com |

| 1-methoxy-2-(diphenylphosphinyl)-naphthalene | Amides (N-nucleophiles) | 1-Amino-2-(diphenylphosphinyl)-naphthalene derivatives | elsevierpure.com |

| 1-methoxy-2-(diphenylphosphinyl)-naphthalene | Alkoxides (O-nucleophiles) | 1-Alkoxy-2-(diphenylphosphinyl)-naphthalene derivatives | elsevierpure.com |

Regioselective Synthesis of Substituted Naphthalene Sulfonate Esters

The precise placement of functional groups on the naphthalene core is critical for defining the properties of the final compound. The synthesis of naphthalen-2-yl 4-chloronaphthalene-1-sulfonate requires careful control over the position of both the chloro and sulfonate groups. The development of regioselective synthesis methods for polysubstituted naphthalenes has been a significant focus in organic chemistry. nih.govresearchgate.net

The formation of the naphthalene sulfonate ester itself involves two main regiochemical considerations: the position of the sulfonic acid group on the naphthalene ring and the specific hydroxyl group of the naphthol that forms the ester linkage.

A foundational step in synthesizing naphthalene sulfonates is the sulfonation of naphthalene. This reaction is a classic example of thermodynamic versus kinetic control. vpscience.org

Kinetic Control : Sulfonation at a lower temperature (e.g., 80°C) predominantly yields naphthalene-1-sulfonic acid, as the alpha-position is more sterically accessible and the corresponding carbocation intermediate is more stable. vpscience.org

Thermodynamic Control : At higher temperatures (e.g., 160°C), the reaction becomes reversible. The more sterically hindered but thermodynamically more stable naphthalene-2-sulfonic acid is the major product. vpscience.org

This temperature-dependent regioselectivity is pivotal for preparing specific isomers. To synthesize the "4-chloronaphthalene-1-sulfonate" portion of the target molecule, one would start with 1-chloronaphthalene (B1664548) and perform a sulfonation reaction. The directing effects of the existing chloro substituent would guide the incoming sulfonic acid group.

Once the desired naphthalene sulfonic acid is obtained (e.g., 4-chloronaphthalene-1-sulfonic acid), it is typically converted to a more reactive species, such as a sulfonyl chloride. This is often achieved by reacting the sulfonic acid with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). A related process describes the synthesis of 2-naphthalenesulfonic chloride from sodium naphthalene sulfonate using sulfur oxychloride in the presence of a phase-transfer catalyst. google.com

The final step is the esterification, a Schotten-Baumann-type reaction where the prepared 4-chloronaphthalene-1-sulfonyl chloride is treated with naphthalen-2-ol in the presence of a base (like pyridine or aqueous sodium hydroxide). The base deprotonates the hydroxyl group of naphthalen-2-ol, forming a nucleophilic naphthoxide ion that attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the desired sulfonate ester bond.

Table 2: Regiocontrol in the Sulfonation of Naphthalene

| Temperature | Major Product | Product Type | Reference |

| 80°C | Naphthalene-1-sulfonic acid | Kinetic | vpscience.org |

| 160°C | Naphthalene-2-sulfonic acid | Thermodynamic | vpscience.org |

Considerations for Scalable Synthesis in Chemical Research

Transitioning a synthetic route from a laboratory benchtop to a larger, pilot-plant or industrial scale introduces a new set of challenges that must be addressed for the process to be safe, efficient, and economical. For naphthalene derivatives, including sulfonate esters, several factors are paramount.

Process Control and Safety: The synthesis of alkyl naphthalene sulfonates, a related class of compounds, highlights the challenges of scalability. One-pot, batch processes for these materials can suffer from vigorous exotherms that are difficult to control on a large scale. google.com The sulfonation step, in particular, uses concentrated sulfuric acid and sometimes oleum, which are highly corrosive and generate significant heat upon reaction. Effective thermal management, including appropriate reactor design and cooling capacity, is essential to prevent runaway reactions. A two-step process, such as separating the sulfonation and esterification (or alkylation) steps, can be slower but often allows for better control over reaction conditions. google.com

Economic and Environmental Factors: The cost of starting materials, reagents, and solvents is a major consideration in scalable synthesis. The development of synthetic routes that utilize inexpensive and commercially available starting materials is highly desirable. nih.gov Furthermore, the environmental impact of the process, including the generation of waste (such as sulfate (B86663) salts from neutralization), must be managed. google.com Modern synthetic strategies often aim to reduce the number of steps, improve atom economy, and use catalysts to minimize waste and energy consumption.

Chemical Reactivity and Mechanistic Investigations of Naphthalen 2 Yl 4 Chloronaphthalene 1 Sulfonate

Hydrolytic Reactions and Associated Mechanisms

The hydrolysis of sulfonate esters, such as naphthalen-2-yl 4-chloronaphthalene-1-sulfonate, is a fundamental reaction that has been a subject of detailed mechanistic study. These reactions typically proceed via nucleophilic attack on the sulfur atom.

Kinetic Analysis of Sulfonate Ester Hydrolysis

The hydrolysis of aryl sulfonate esters is generally subject to kinetic analysis to determine the reaction rates and elucidate the mechanism. For analogous compounds like aryl benzenesulfonates, the hydrolysis can be studied under various conditions, such as alkaline hydrolysis, to understand the influence of nucleophile concentration and pH on the reaction rate. The rate of hydrolysis is expected to be dependent on the concentration of both the sulfonate ester and the hydrolyzing agent (e.g., hydroxide (B78521) ion).

Elucidation of Stepwise versus Concerted Pathways in Sulfuryl Transfer

A central point of investigation in the hydrolysis of sulfonate esters is whether the sulfuryl transfer reaction proceeds through a concerted mechanism or a stepwise pathway involving a pentavalent intermediate. rsc.org In a concerted mechanism, the bond-making (nucleophile-sulfur) and bond-breaking (sulfur-leaving group) processes occur simultaneously. In a stepwise mechanism, the nucleophile attacks the sulfur atom to form a trigonal bipyramidal intermediate, which then breaks down to products. rsc.org

For many sulfonate esters, the reaction was traditionally considered to be concerted. However, studies on aryl benzenesulfonates have provided evidence for a stepwise mechanism, particularly with strong nucleophiles and poor leaving groups. rsc.org The presence of a break in a Brønsted correlation for the alkaline hydrolysis of aryl benzenesulfonates supports the existence of a two-step mechanism with a pentavalent intermediate. rsc.org Given the structural similarities, the hydrolysis of naphthalen-2-yl 4-chloronaphthalene-1-sulfonate could potentially proceed through a similar stepwise pathway, especially under conditions that favor the formation of an intermediate.

Influence of Electronic and Steric Effects on Hydrolytic Reactivity (e.g., Brønsted and Hammett Correlations)

The electronic and steric properties of both the leaving group (naphthalen-2-ol) and the sulfonyl moiety (4-chloronaphthalene-1-sulfonyl) are expected to significantly influence the rate of hydrolysis. Brønsted and Hammett correlations are valuable tools for quantifying these effects.

A Brønsted correlation relates the logarithm of the rate constant to the pKa of the leaving group. For the hydrolysis of aryl benzenesulfonates, β(leaving group) values have been measured, and a break in the correlation has been observed. rsc.org For leaving groups with a pKa below a certain point, a smaller β value is observed, while for those with a higher pKa, a larger, more negative β value is found. rsc.org This change is indicative of a shift in the transition state structure or mechanism.

The Hammett equation can be used to correlate the reaction rate with the electronic effects of substituents on the aromatic rings. The chloro substituent on the 4-chloronaphthalene-1-sulfonyl group is electron-withdrawing, which would increase the electrophilicity of the sulfur atom and likely accelerate the rate of nucleophilic attack. Conversely, substituents on the naphthalen-2-yl leaving group would also modulate its ability to depart.

Steric effects can also play a role. The bulky naphthalene (B1677914) rings may influence the approach of the nucleophile to the sulfur center. In the sulfonation of naphthalene, steric hindrance between the sulfonic group and the hydrogen atom at the 8-position influences the stability of the 1-substituted product. cutm.ac.instackexchange.com Similar steric interactions could affect the transition state energy of the hydrolysis reaction.

Role of the Sulfonate Moiety as a Leaving Group in Substitution Reactions

Sulfonate esters are widely recognized as excellent leaving groups in nucleophilic substitution reactions. periodicchemistry.commdpi.comlibretexts.orgpearson.comnih.gov This is because the resulting sulfonate anion is a weak base, stabilized by resonance. The negative charge is delocalized over the three oxygen atoms and the sulfur atom.

In the case of naphthalen-2-yl 4-chloronaphthalene-1-sulfonate, the 4-chloronaphthalene-1-sulfonate anion would be a very stable leaving group. Consequently, the compound is expected to readily undergo nucleophilic substitution reactions where a nucleophile attacks the carbon atom of the naphthalen-2-yl group, leading to the displacement of the 4-chloronaphthalene-1-sulfonate. The reactivity of sulfonate esters in such reactions is often comparable to that of alkyl halides. periodicchemistry.com

Advanced Electrophilic and Nucleophilic Transformations of the Naphthalene Scaffolds

The two naphthalene rings in naphthalen-2-yl 4-chloronaphthalene-1-sulfonate present sites for further chemical transformations.

Electrophilic Substitution: Naphthalene is more reactive than benzene (B151609) towards electrophilic substitution, and substitution typically occurs at the 1-position (α-position). cutm.ac.inlibretexts.orgyoutube.com However, the sulfonate group is a deactivating group, meaning it will decrease the reactivity of the naphthalene ring to which it is attached towards further electrophilic attack. cutm.ac.ingoogle.com Therefore, electrophilic substitution on the 4-chloronaphthalene-1-sulfonyl moiety is expected to be difficult and would likely be directed to the other ring. The naphthalen-2-yl ring, being an ether-like linkage through the sulfonate, will also be deactivated, but likely less so than the ring bearing the sulfonyl group directly.

The sulfonation of naphthalene itself is a reversible reaction, and the position of substitution can be controlled by temperature. stackexchange.comyoutube.com At lower temperatures, the kinetically controlled 1-sulfonic acid is formed, while at higher temperatures, the thermodynamically more stable 2-sulfonic acid is the major product. stackexchange.comyoutube.com

Nucleophilic Aromatic Substitution: The chloro-substituent on the 4-chloronaphthalene-1-sulfonyl ring could potentially undergo nucleophilic aromatic substitution, although this typically requires strong activation by electron-withdrawing groups and harsh reaction conditions.

Radical Processes and Their Relevance in the Reactivity Profile

The naphthalene moiety can participate in radical reactions. For instance, radical cations of naphthalene and its derivatives can be generated through photoionization or reaction with sulfate (B86663) radicals. These radical cations are highly reactive and can undergo rapid reactions with nucleophiles or parent substrates.

While specific studies on radical reactions of naphthalen-2-yl 4-chloronaphthalene-1-sulfonate are not available, it is conceivable that under appropriate conditions (e.g., photolysis or in the presence of radical initiators), the naphthalene rings could form radical intermediates. The hydroxyl radical is known to react with naphthalene to form various oxidation products. researchgate.net Furthermore, sulfonyl radicals can be generated from various precursors and participate in reactions like the sulfonamidation or sulfonation of alkenes. rsc.org It is plausible that under specific radical-generating conditions, the C-S or S-O bonds in naphthalen-2-yl 4-chloronaphthalene-1-sulfonate could undergo homolytic cleavage. The reaction of sodium naphthalenide with alkyl halides is known to proceed through a radical mechanism. acs.org

Thermal and Photochemical Decomposition Pathways in Non-Biological Systems

The study of the thermal and photochemical decomposition of naphthalen-2-yl 4-chloronaphthalene-1-sulfonate in non-biological systems is crucial for understanding its environmental fate and persistence. While direct experimental data on this specific compound is limited in the public domain, an analysis of the behavior of its constituent moieties—naphthalene sulfonates and chlorinated naphthalenes—provides a basis for predicting its decomposition pathways.

Thermal Decomposition

Naphthalene sulfonic acids exhibit a range of thermal stabilities, which are influenced by factors such as temperature, pH, and the presence of salts. wgtn.ac.nz Studies on various naphthalene disulfonate (NDS) and naphthalene monosulfonate (NSA) isomers have shown that they become unstable at temperatures exceeding 300°C in hydrothermal solutions. wgtn.ac.nz The decomposition of these compounds typically involves the cleavage of the carbon-sulfur bond.

For naphthalen-2-yl 4-chloronaphthalene-1-sulfonate, it is hypothesized that thermal stress would lead to the scission of the sulfonate ester linkage (C-O-S). This would likely be the initial and primary decomposition step, given that ester bonds are generally more susceptible to thermal cleavage than the C-S bond of the sulfonate group itself or the C-Cl and C-C bonds of the aromatic rings.

The primary products of this initial cleavage would be a 4-chloronaphthalene-1-sulfonic acid salt or radical and a naphthalen-2-ol (2-naphthol) derivative. Following this, further degradation of the 4-chloronaphthalene-1-sulfonate moiety could occur at higher temperatures, leading to the formation of naphthalene, naphthols, and potentially 1-chloronaphthalene (B1664548). wgtn.ac.nz The presence of chloride in the reaction environment has been shown to result in the formation of chlorinated naphthalene compounds during the high-temperature decomposition of naphthalene sulfonates. wgtn.ac.nz

Interactive Data Table: Potential Thermal Decomposition Products

| Precursor Compound | Initial Decomposition Products | Further Decomposition Products (at ≥ 300°C) |

| Naphthalen-2-yl 4-chloronaphthalene-1-sulfonate | 4-Chloronaphthalene-1-sulfonic acid/radical, 2-Naphthol | Naphthalene, 1-Naphthol (B170400), 2-Naphthol, 1-Chloronaphthalene |

Photochemical Decomposition

The photochemical decomposition of naphthalen-2-yl 4-chloronaphthalene-1-sulfonate is anticipated to be driven by the absorption of ultraviolet (UV) radiation by the naphthalene ring systems. The electron-rich naphthalene structure has the capacity to absorb energy and resonate, which can lead to chemical transformations. frontiersin.org

The photochemical chlorination of 1-chloronaphthalene is known to produce a mixture of dichlorides and, upon further chlorination, various 1-chloronaphthalene tetrachlorides. rsc.org This suggests that one potential photochemical pathway for naphthalen-2-yl 4-chloronaphthalene-1-sulfonate could involve reactions of the chlorinated naphthalene ring.

However, the primary photochemical process is likely to be the photodissociation of the sulfonate ester bond. This would result in the formation of sulfonyl and naphthoxy radicals. These highly reactive radical species can then undergo a variety of secondary reactions, including hydrogen abstraction from the solvent or other organic matter, or recombination to form new products.

Another plausible photochemical pathway is the reductive dehalogenation of the 4-chloronaphthalene moiety. This process, often observed for chlorinated aromatic compounds, would lead to the formation of naphthalene-1-sulfonate (B229774) derivatives and a chloride radical. The subsequent fate of these products would depend on the specific reaction conditions.

Interactive Data Table: Potential Photochemical Decomposition Products

| Precursor Compound | Primary Photochemical Products (from C-O-S Cleavage) | Primary Photochemical Products (from C-Cl Cleavage) | Secondary Products |

| Naphthalen-2-yl 4-chloronaphthalene-1-sulfonate | 4-Chloronaphthalene-1-sulfonyl radical, Naphthalen-2-oxy radical | Naphthalen-2-yl naphthalene-1-sulfonate, Chlorine radical | Dichloronaphthalenes, 1-Chloronaphthalene tetrachlorides |

It is important to note that the actual decomposition pathways and the distribution of products will be highly dependent on the specific conditions, such as temperature, wavelength of light, solvent, and the presence of other chemical species that can act as sensitizers or quenchers.

Advanced Structural Analysis and Spectroscopic Characterization for Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of naphthalen-2-yl 4-chloronaphthalene-1-sulfonate. Both ¹H and ¹³C NMR spectroscopy would provide critical information regarding the connectivity and chemical environment of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum, the aromatic protons of the two naphthalene (B1677914) ring systems would exhibit complex splitting patterns, typically in the downfield region (δ 7.0-9.0 ppm). The protons on the 4-chloronaphthalene-1-sulfonyl moiety would be influenced by the electron-withdrawing sulfonate group and the chlorine atom, leading to distinct chemical shifts. Similarly, the protons on the naphthalen-2-yl group would show characteristic signals corresponding to their positions on the naphthalene ring. The integration of these signals would confirm the number of protons in each distinct chemical environment.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts of all carbon atoms in the molecule. The carbon atoms directly bonded to the sulfonate group and the chlorine atom would be significantly deshielded and appear at lower field. The spectrum would show a total of 20 distinct signals for the 20 carbon atoms of the two naphthalene rings, unless there is accidental signal overlap. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assigning the specific proton and carbon signals and confirming the connectivity within the two naphthalene ring systems.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for Naphthalen-2-yl 4-chloronaphthalene-1-sulfonate

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Protons (4-chloronaphthalene) | 7.5 - 8.5 |

| Aromatic Protons (naphthalen-2-yl) | 7.2 - 8.0 |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Naphthalen-2-yl 4-chloronaphthalene-1-sulfonate

| Carbon Atoms | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Carbons | 110 - 150 |

| Carbon bonded to Chlorine | 125 - 135 |

| Carbon bonded to Sulfonate | 130 - 145 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding characteristics of naphthalen-2-yl 4-chloronaphthalene-1-sulfonate.

The IR spectrum would be dominated by strong absorption bands characteristic of the sulfonate group. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. The S-O-C stretching vibration would likely be observed in the 900-1100 cm⁻¹ region. The C-Cl stretching vibration of the chloronaphthalene moiety would give rise to a band in the fingerprint region, typically between 600 and 800 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and the aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the naphthalene rings would be expected to show strong Raman scattering. The C-S and C-Cl bonds would also have characteristic Raman signals. The combination of IR and Raman data would allow for a comprehensive analysis of the vibrational modes of the molecule.

Table 3: Key Vibrational Frequencies for Naphthalen-2-yl 4-chloronaphthalene-1-sulfonate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| S=O | Asymmetric Stretch | 1350 - 1400 |

| S=O | Symmetric Stretch | 1150 - 1200 |

| S-O-C | Stretch | 900 - 1100 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| C-Cl | Stretch | 600 - 800 |

Mass Spectrometry Techniques (e.g., ESI-MS, HRMS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of naphthalen-2-yl 4-chloronaphthalene-1-sulfonate. Electrospray ionization mass spectrometry (ESI-MS) would likely be used to generate the molecular ion. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₂₀H₁₃ClO₃S).

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would offer valuable structural information. The fragmentation pattern would likely involve the cleavage of the sulfonate ester bond, leading to the formation of characteristic fragment ions corresponding to the 4-chloronaphthalene-1-sulfonyl cation and the naphthalen-2-olate anion, or their neutral loss equivalents. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key signature in the mass spectrum, aiding in the identification of chlorine-containing fragments.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

For a definitive three-dimensional structural elucidation in the solid state, single-crystal X-ray crystallography is the gold standard. This technique would provide precise bond lengths, bond angles, and torsion angles of the naphthalen-2-yl 4-chloronaphthalene-1-sulfonate molecule. The resulting crystal structure would reveal the conformation of the sulfonate ester linkage and the relative orientation of the two naphthalene rings.

Furthermore, X-ray crystallography would offer insights into the intermolecular interactions that govern the packing of the molecules in the crystal lattice. These interactions could include π-π stacking between the aromatic naphthalene rings and other non-covalent interactions, which are crucial for understanding the solid-state properties of the compound.

Integration of Spectroscopic Data for Elucidating Reaction Intermediates and Transition States

The integration of data from the aforementioned spectroscopic techniques is not only crucial for the characterization of the final product but also for gaining insights into the reaction mechanism by which naphthalen-2-yl 4-chloronaphthalene-1-sulfonate is formed. For instance, in a typical synthesis involving the reaction of 4-chloronaphthalene-1-sulfonyl chloride with 2-naphthol, in-situ monitoring of the reaction mixture using techniques like time-resolved NMR or IR spectroscopy could help identify reaction intermediates.

By observing the appearance and disappearance of specific spectroscopic signals corresponding to the reactants, intermediates, and the final product, a detailed kinetic and mechanistic profile of the reaction can be constructed. For example, the formation of a transient intermediate, such as a Meisenheimer complex, could be inferred from the appearance of new, upfield-shifted signals in the ¹H NMR spectrum. Theoretical calculations, in conjunction with experimental spectroscopic data, can be employed to model the structures and energies of transition states, providing a more complete picture of the reaction pathway.

Computational and Theoretical Chemistry Studies of Naphthalen 2 Yl 4 Chloronaphthalene 1 Sulfonate

Quantum Mechanical (QM) and Hybrid QM/MM Calculations for Electronic Structure Analysis

No specific studies employing QM or QM/MM methods for the electronic structure analysis of naphthalen-2-yl 4-chloronaphthalene-1-sulfonate were found.

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Energy Landscapes

There are no available DFT studies investigating the reaction mechanisms or energy landscapes specifically involving naphthalen-2-yl 4-chloronaphthalene-1-sulfonate.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Specific molecular dynamics simulations to analyze the conformational behavior and the influence of solvents on naphthalen-2-yl 4-chloronaphthalene-1-sulfonate have not been reported in the literature.

Prediction of Spectroscopic Properties through Theoretical Calculations

While theoretical predictions of spectroscopic properties are a common application of computational chemistry, no such calculations have been published for naphthalen-2-yl 4-chloronaphthalene-1-sulfonate.

Quantitative Structure-Reactivity and Structure-Property Relationship (QSRR/QSPR) Modeling

No QSRR or QSPR models specifically developed for or including naphthalen-2-yl 4-chloronaphthalene-1-sulfonate were identified.

Applications of Naphthalene Sulfonate Esters in Materials Science and Industrial Chemistry

Development as Dispersing and Wetting Agents in Chemical Formulations

The amphiphilic nature of naphthalene (B1677914) sulfonate esters makes them highly effective as dispersing and wetting agents. They function by adsorbing onto the surface of particles, reducing the interfacial tension between the particles and the surrounding medium. This action prevents agglomeration and promotes a stable, uniform dispersion.

Naphthalene sulfonate formaldehyde (B43269) condensates (NSF), also known as poly(naphthalene sulfonate) (PNS), are widely utilized as high-range water reducers, or superplasticizers, in concrete admixtures. wotaichem.comwikipedia.org Their primary function is to enhance the workability and flowability of fresh concrete without increasing the water-to-cement ratio. concreteadmixturecn.comalphachem.biz

The mechanism of action involves the adsorption of the negatively charged sulfonate groups of the NSF polymer onto the surface of cement particles. concreteadmixturecn.com This imparts a strong negative charge to the particles, leading to electrostatic repulsion that breaks up cement agglomerates and releases entrapped water. concreteadmixturecn.comgreenagrochem.com The result is a significant increase in the fluidity of the concrete mix, which allows for a reduction in water content by 15% to 25%. wotaichem.comconcreteadmixturecn.com

A lower water-to-cement ratio is directly linked to increased compressive strength and durability of the hardened concrete. concreteadmixturecn.comalphachem.biz The use of NSF superplasticizers facilitates the production of high-strength and high-performance concrete, which is essential for the construction of demanding structures like bridges, dams, and skyscrapers. kingsunconcreteadmixtures.com Research has shown that the effectiveness of PNS-based superplasticizers can be influenced by their molecular weight and the presence of other chemical components in the admixture. ijcce.ac.irijcce.ac.irresearchgate.net

Table 1: Impact of Naphthalene Sulfonate Superplasticizers on Concrete Properties

| Property | Effect of Naphthalene Sulfonate Superplasticizer | Supporting Evidence |

| Workability | Significantly increases fluidity and slump | Adsorption onto cement particles creates electrostatic repulsion, dispersing them and releasing trapped water. concreteadmixturecn.com |

| Water Content | Allows for a 15-25% reduction in water | A more fluid mix is achieved without the need for additional water. wotaichem.comconcreteadmixturecn.com |

| Compressive Strength | Increases due to the lower water-to-cement ratio | A denser, more uniform concrete matrix is formed, leading to higher strength. concreteadmixturecn.comalphachem.biz |

| Durability | Improves resistance to environmental factors | Reduced porosity enhances resistance to factors like freeze-thaw cycles and sulfate (B86663) attack. kingsunconcreteadmixtures.commdpi.com |

In the textile and paint industries, naphthalene sulfonate derivatives are crucial for achieving uniform and stable dispersions of pigments and dyes. alphachem.bizligninchina.com They act as powerful dispersing agents that prevent the aggregation of colorant particles, which is essential for consistent color quality and application. nbinno.com

The mechanism of dispersion involves both electrostatic and steric stabilization. ligninchina.com The naphthalene sulfonate molecules adsorb onto the pigment or dye particles, creating a charged surface that repels other particles. ligninchina.com The bulky naphthalene groups can also provide a physical barrier (steric hindrance) that prevents particles from coming into close contact and agglomerating. ligninchina.com

Naphthalene sulfonate formaldehyde condensates play a significant role in emulsion polymerization, a process used to produce synthetic polymers such as synthetic rubbers and latexes. greenagrochem.com In this process, they function as stabilizers or secondary emulsifiers. google.comgoogle.comhardtchemical.com

During emulsion polymerization, water-insoluble monomers are dispersed in an aqueous phase. The naphthalene sulfonate condensate adsorbs at the interface between the monomer droplets and the water, preventing the droplets from coalescing. greenagrochem.com This stabilization is crucial for maintaining a uniform particle size and distribution in the resulting polymer, which directly impacts the performance and quality of the final product. greenagrochem.com Unlike traditional surfactants, some formaldehyde-condensed naphthalene sulfonates are considered to act more like protective colloids, enhancing latex stability without significantly affecting particle size formation. google.com

Utilization as Chemical Building Blocks and Precursors in Organic Synthesis

Naphthalene sulfonic acids and their esters serve as important intermediates in the synthesis of a wide range of organic compounds. marketsandmarkets.comshokubai.org The sulfonate group can act as a directing group in electrophilic aromatic substitution reactions, allowing for the controlled synthesis of specific isomers of naphthalene derivatives.

These compounds are precursors to various dyes, particularly azo dyes, as well as pigments and rubber processing chemicals. wikipedia.orgmarketsandmarkets.com For instance, aminonaphthalenesulfonic acids, which are derived from naphthalene sulfonates, are key intermediates in the production of many synthetic dyes. wikipedia.org The synthesis of 1-naphthol (B170400) and 2-naphthol, which are precursors for numerous chemical and pharmaceutical products, also utilizes naphthalene sulfonic acids. marketsandmarkets.com

Advanced Applications in Specialty Chemicals and Polymeric Materials

The unique properties of naphthalene sulfonate esters have led to their use in more advanced and specialized applications. In the field of materials science, they are being explored for the development of novel polymers and functional materials.

For example, the incorporation of sulfonate ester groups into polymer backbones is being investigated as a method to create degradable polyethylene-like materials. rsc.org Acyclic diene metathesis (ADMET) polymerization has been used to synthesize aliphatic poly(sulfonate ester)s, which offer an alternative to polyesters in the design of polymers with tailored properties. rsc.org

Furthermore, sulfonated naphthalene derivatives have been used as dopants in conductive polymers, enhancing their electrical conductivity and thermal stability for applications in electronics and energy storage. They are also utilized in the formation of supramolecular hydrogels for drug delivery systems.

Environmental Chemistry: Degradation Processes and Pathways (excluding ecological impact assessments)

The environmental fate of naphthalene sulfonates is a subject of ongoing research. While the sulfonic acid group generally increases the water solubility of these compounds, it can also make them more resistant to biodegradation compared to unsubstituted naphthalene. nih.gov

Microbial degradation of naphthalenesulfonates has been observed in various bacterial strains. ethz.ch The degradation pathways often involve an initial desulfonation step. For naphthalene-1-sulfonate (B229774) and naphthalene-2-sulfonate, degradation can be initiated by a dioxygenase enzyme, which leads to the formation of a dihydroxylated intermediate and the subsequent spontaneous elimination of sulfite. frontiersin.org The resulting 1,2-dihydroxynaphthalene can then enter the classical naphthalene degradation pathway. frontiersin.org

Disulfonated naphthalenes are generally more resistant to biodegradation. ethz.ch However, some bacteria have been shown to metabolize these compounds, eventually breaking them down into common metabolic intermediates. ethz.ch Under anaerobic conditions, naphthalene degradation can be coupled to sulfate reduction by certain bacteria. oup.com Fungi, such as the white-rot fungus Pleurotus ostreatus, have also demonstrated the ability to biodegrade 2-naphthalene sulfonic acid polymers. researchgate.net

Chemical Oxidation and Advanced Oxidation Processes for Contaminant Degradation

Naphthalene sulfonates are generally resistant to conventional biological wastewater treatment, which has led to research into chemical oxidation methods for their degradation. researchgate.net Advanced Oxidation Processes (AOPs) are particularly relevant as they generate highly reactive species, such as hydroxyl radicals (•OH), that can break down recalcitrant organic molecules.

Due to its molecular structure, naphthalen-2-yl 4-chloronaphthalene-1-sulfonate is expected to be a target for AOPs. The naphthalene rings are susceptible to electrophilic attack by hydroxyl radicals, leading to hydroxylation and subsequent ring opening. The presence of a chlorine atom on one of the naphthalene rings can influence the reaction kinetics and the degradation pathway. Chlorinated aromatic compounds are known to be degraded by AOPs, although the efficiency can vary depending on the degree and position of chlorination.

Several AOPs have been shown to be effective in degrading naphthalene sulfonic acids and their derivatives. These processes include:

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. The photo-Fenton process enhances radical production through UV irradiation. researchgate.net

Heterogeneous Photocatalysis: This technique often employs semiconductor catalysts like titanium dioxide (TiO₂) which, upon UV-A irradiation, generate electron-hole pairs that lead to the formation of reactive oxygen species. researchgate.net

Persulfate Oxidation: Activation of persulfate (S₂O₈²⁻) by heat, alkali, or transition metals generates sulfate radicals (SO₄•⁻), which are powerful oxidizing agents for a wide range of organic contaminants. nih.gov

The degradation of compounds similar to naphthalen-2-yl 4-chloronaphthalene-1-sulfonate through these processes would likely involve the initial attack on the aromatic rings, followed by a series of oxidation steps. This can lead to the formation of various intermediates, including hydroxylated and de-chlorinated species, before eventual mineralization to carbon dioxide, water, and inorganic ions. For instance, the degradation of H-acid (1-amino-8-naphthol-3,6-disulfonic acid) using persulfate oxidation was found to produce terephthalic acid, indicating the opening of the naphthalene ring. nih.gov

The table below summarizes findings from studies on the degradation of related naphthalene sulfonate compounds using different AOPs.

| Compound | AOP Method | Key Findings | Reference |

| Commercial Naphthalene Sulphonic Acid | Fenton and Photo-Fenton | Significant COD and TOC removals were achieved, with the photo-Fenton process being more effective. | researchgate.net |

| H-acid (1-amino-8-naphthol-3,6-disulfonic acid) | Persulfate Oxidation | Effective degradation was observed with both thermal and alkali activation of persulfate. | nih.gov |

| Naphthalene | Photocatalysis (ZnO NPs) | The main byproduct of oxidation was identified as dibutyl phthalate. | ekb.eg |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.